tert-Butyl 7-chloro-6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate
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Overview
Description
tert-Butyl 7-chloro-6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate: is a synthetic organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a tert-butyl ester group, a chloro substituent, and a methoxy group on the isoquinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 7-chloro-6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Isoquinoline Core: Starting from a suitable precursor, such as a benzylamine derivative, the isoquinoline core can be constructed through cyclization reactions.
Introduction of Substituents: The chloro and methoxy groups can be introduced via electrophilic aromatic substitution reactions.
Esterification: The tert-butyl ester group can be introduced through esterification reactions using tert-butyl alcohol and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the chloro substituent, potentially leading to the formation of the corresponding hydroxy compound.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield a carboxylic acid, while nucleophilic substitution of the chloro group may result in an amine derivative.
Scientific Research Applications
tert-Butyl 7-chloro-6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or ligand in biochemical studies.
Industry: It may be used in the production of specialty chemicals or as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of tert-Butyl 7-chloro-6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 7-chloro-6-methoxyisoquinoline-2-carboxylate
- tert-Butyl 7-chloro-6-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
- tert-Butyl 7-chloro-6-methoxy-3,4-dihydroquinoline-2-carboxylate
Uniqueness
The uniqueness of tert-Butyl 7-chloro-6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate lies in its specific substitution pattern and the presence of the tert-butyl ester group. These structural features may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C15H20ClNO3 |
---|---|
Molecular Weight |
297.78 g/mol |
IUPAC Name |
tert-butyl 7-chloro-6-methoxy-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C15H20ClNO3/c1-15(2,3)20-14(18)17-6-5-10-8-13(19-4)12(16)7-11(10)9-17/h7-8H,5-6,9H2,1-4H3 |
InChI Key |
VVIJBSCDWRACEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=CC(=C(C=C2C1)Cl)OC |
Origin of Product |
United States |
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